molecular formula C21H16Cl2F4N4O3 B1400343 Regorafenib Hydrochloride CAS No. 835621-07-3

Regorafenib Hydrochloride

Cat. No. B1400343
M. Wt: 519.3 g/mol
InChI Key: ACSWJKPZXNIVMY-UHFFFAOYSA-N
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Description

Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumours, and hepatocellular carcinoma . It is also used to treat a rare type of tumor that can affect the esophagus, stomach, or intestines .


Synthesis Analysis

Regorafenib Hydrochloride can be synthesized by liquid-assisted grinding and/or the slurry methods . An efficient and high-yielding protocol for the production of Regorafenib via a new synthetic strategy has also been reported .


Molecular Structure Analysis

Regorafenib is a small molecule inhibitor of various membrane-bound and intracellular kinases involved in normal cellular functions as well as pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .


Chemical Reactions Analysis

Regorafenib Hydrochloride is synthesized through a series of reactions including O-alkylation, nitration, and reduction .


Physical And Chemical Properties Analysis

Regorafenib has a molecular formula of C21H15ClF4N4O3 and a molecular weight of 482.82 .

Scientific Research Applications

Molecular Mechanisms and Pharmacodynamics

  • Regorafenib as a Multikinase Inhibitor : Regorafenib is a multikinase inhibitor targeting angiogenic (VEGFR1-3, TIE2), stromal (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, RAF) (Mross et al., 2012). It inhibits various kinases involved in tumor angiogenesis, oncogenesis, and the maintenance of the tumor microenvironment.
  • Antitumor and Antimicrobial Activities : Regorafenib has demonstrated antitumor and antimetastatic activities in preclinical models of colorectal cancer, inhibiting growth-factor-mediated VEGFR2 and VEGFR3 signaling and blocking migration of lymphatic endothelial cells (Schmieder et al., 2014).

Clinical Applications and Effects

  • Application in Hepatocellular Carcinoma (HCC) : Regorafenib induces significant tumor inhibition in HCC by inhibiting STAT3-related signaling, suggesting its utility as a druggable target for HCC-targeted therapy (Tai et al., 2014).
  • Efficacy in Metastatic Colorectal Cancer (CRC) : Regorafenib provides a survival benefit in metastatic CRC compared to placebo, with manageable adverse events typical of multi-target tyrosine kinase inhibitors (Skårderud et al., 2018).

Drug Development and Pharmacokinetics

  • Pharmacokinetics of Metabolites : The pharmacokinetic and pharmacodynamic profiles of regorafenib and its metabolites, M-2 and M-5, have been studied, showing similar kinase inhibition profiles and comparable potency in vitro and in murine xenograft models (Zopf et al., 2016).

Combination Therapies and Future Directions

  • Regorafenib in Combination Therapies : Studies have shown that regorafenib, in combination with other agents, can improve its effectiveness. This includes potential synergistic effects with other drugs targeting various molecular targets or immune pathways in cancer treatment (Fondevila et al., 2019).
  • Personalized Dosing Strategies : Optimizing treatment outcomes with regorafenib involves personalized dosing and management strategies to mitigate adverse events and maximize therapeutic efficacy (Grothey et al., 2014).

Safety And Hazards

Regorafenib may cause harm if swallowed. It may damage fertility or the unborn child, cause harm to breast-fed children, and cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life .

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSWJKPZXNIVMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735346
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Regorafenib Hydrochloride

CAS RN

835621-07-3
Record name 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835621-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride
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Synthesis routes and methods

Procedure details

The compound of example 1 as a free base (2.0 g) was dissolved in anhydrous tetrahydrofuran (15 mL) and a 4M HCl/dioxane was added (excess). The solution was then concentrated in vacuo to afford 2.32 grams of off-white solids. The crude salt was dissolved in hot ethanol (125 mL), activated carbon was added and the mixture heated at reflux for 15 minutes. The hot suspension was filtered through a pad of Celite 521 and allowed to cool to room temperature. The flask was placed in a freezer overnight. The crystalline solids were collected by suction filtration, washed with ethanol, then hexane and air-dried. The mother liquors were concentrated down and crystallization (in freezer) allowed taking place overnight. A second crop of solids was collected and combined with the first crop. The colorless salt was dried in a vacuum oven at 60° C. over two days. Yield of hydrochloride salt obtained 1.72 g (79%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CU Phan, J Shen, J Liu, J Mao, X Hu, G Tang - Crystals, 2019 - mdpi.com
… of sorafenib hydrochloride salt and regorafenib hydrochloride salt have been described in … of sorafenib hydrochloride salt and regorafenib hydrochloride salt. The supramolecular motifs …
Number of citations: 12 www.mdpi.com
NTVHP Chi - The University of Danang-Journal of Science and … - neliti.com
In a recent study, sorafenib hydrochloride (Sor. HCl) and regorafenib hydrochloride (Reg. HCl), two hydrochloride salts of sorafenib,(Sor) and Regorafenib (Reg) were synthesized with …
Number of citations: 0 www.neliti.com
TH Tsai, YJ Chen, LY Wang, CH Hsieh - Pharmaceutics, 2021 - mdpi.com
This study was performed to evaluate the interaction between conventional or high-dose radiotherapy (RT) and the pharmacokinetics (PK) of regorafenib in concurrent or sequential …
Number of citations: 7 www.mdpi.com
JL Jia, XL Dai, HJ Che, MT Li, XM Zhuang, TB Lu… - …, 2021 - pubs.rsc.org
Regorafenib (REG) is an oral multikinase inhibitor used for the treatment of gastrointestinal stromal tumors, metastatic colorectal cancer and advanced hepatocellular carcinoma. REG …
Number of citations: 10 pubs.rsc.org
R Hilhorst, A van den Berg, P Boender, T van Wezel… - Cancers, 2023 - mdpi.com
Simple Summary Recurrent non-medullary thyroid cancer (NMTC) is difficult to treat and therapy options are limited. Of the available compounds, serine/threonine kinase (STK) …
Number of citations: 7 www.mdpi.com
C Phan, J Shen, K Yu, J Liu, G Tang - International Journal of Molecular …, 2021 - mdpi.com
Sorafenib (Sor) is an oral multi-kinase inhibitor, but its water solubility is very low. To improve its solubility, sorafenib hydrochloride hydrate, sorafenib hydrobromide and sorafenib …
Number of citations: 4 www.mdpi.com
CU Phan, NB Huynh, HS Nguyen… - 2020 Applying New …, 2021 - ieeexplore.ieee.org
Salt formation is the most commonly method for increasing the solubility of drug. Sorafenib (Sor), a multikinase inhibitor active in the treatment a board of human cancers, has a very low …
Number of citations: 2 ieeexplore.ieee.org
PC Uyên, NC Vinh, NXS Hoàng, NTV Hà - The University of Danang-Journal of … - neliti.com
Sorafenib (Sor), an anti-cancer drug, was used to treat a board of human cancers; but it had very low solubility. Among methods of enhancing drug solubility, the salt formation was the …
Number of citations: 0 www.neliti.com
KS Etse, G Zaragoza, F Boschini… - Inorganic Chemistry …, 2020 - Elsevier
The N-methylimidazolium hexachloroantimonate salt Cl 6 Sb·C 4 H 7 N 2 (MIMSb), was prepared and fully characterized. In 1 H NMR spectrum, the N-H proton shifted to downfield …
Number of citations: 9 www.sciencedirect.com
R Iyer, G Fetterly, A Lugade… - Expert opinion on …, 2010 - Taylor & Francis
Importance of the field: Sorafenib is an oral receptor tyrosine kinase inhibitor that inhibits Raf serine/threonine kinases and receptor tyrosine kinases (vascular endothelial growth factor …
Number of citations: 166 www.tandfonline.com

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